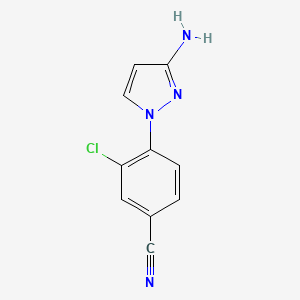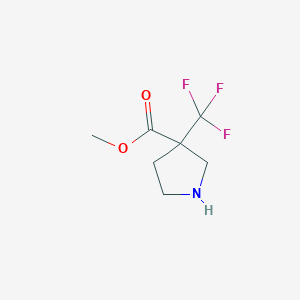
Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
Trifluoromethylated compounds typically contain a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions of trifluoromethylated compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Trifluoromethylated compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include increased lipophilicity, enhanced metabolic stability, and altered pKa values .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate is a versatile compound used in the synthesis of complex molecules. For instance, it serves as a building block in the preparation of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy (Khlebnikov et al., 2018). These aminopyrroles have potential applications in medicinal chemistry and drug discovery. Furthermore, a variant of this compound, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, has been identified as a potent inhibitor of influenza neuraminidase, showcasing its importance in antiviral research (Wang et al., 2001).
Organic Chemistry and Catalysis
In organic chemistry, Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate is involved in innovative synthetic methods. It plays a crucial role in the organocatalytic conjugate addition of alkyl methyl ketones, leading to products with high yield and excellent regio- and enantioselectivity. The trifluoromethyl group in these reactions significantly influences the regioselection and substrate reactivity, highlighting the compound's utility in complex chemical transformations (Chowdhury & Ghosh, 2009).
Spectroscopy and Materials Science
The compound's derivatives are studied for their optical and electrochemical properties, which are essential for materials science applications. For instance, novel [60]fullerene pyrrolidines containing the trifluoromethyl group exhibit good fluorescence and electrochemical properties, making them potential candidates for photovoltaic conversion materials (Li et al., 2012). Additionally, detailed vibrational frequencies and structural analyses of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivatives provide insights into their potential as anti-tumor and anti-inflammatory agents (Sert et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)2-3-11-4-6/h11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNIMTYVLOJXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

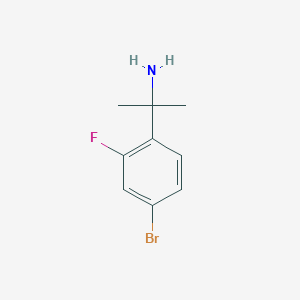

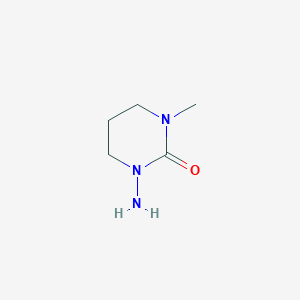
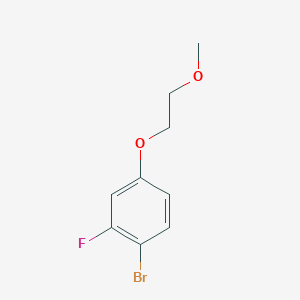
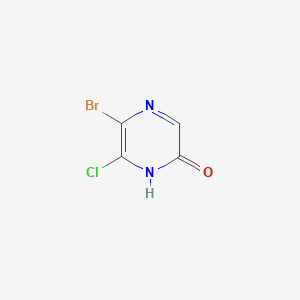
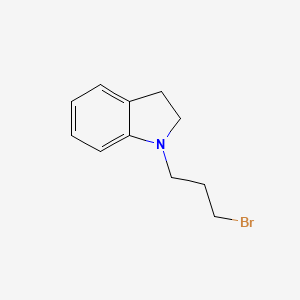
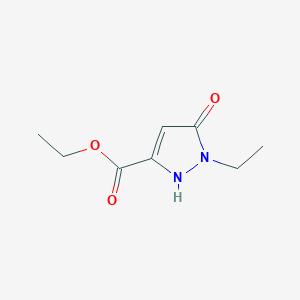
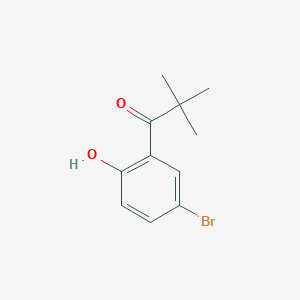
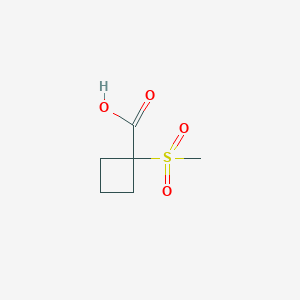
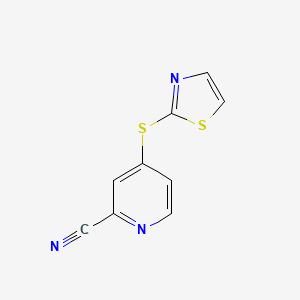
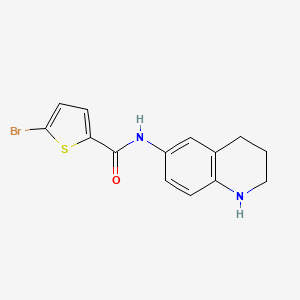
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
